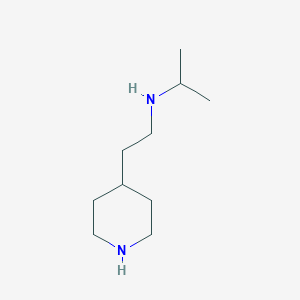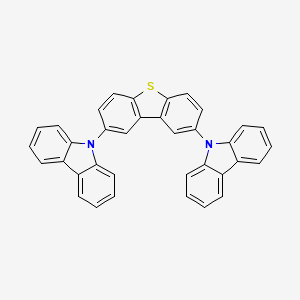
2,8-Bis(9H-carbazol-9-yl)dibenzothiophene
Descripción general
Descripción
2,8-Bis(9H-carbazol-9-yl)dibenzothiophene, also known as DCzDBT, is a carbazole-based bipolar host material . It contains two carbazole and one dibenzothiophene units . This compound is used in blue thermally activated delayed fluorescent (TADF) devices, achieving excellent external quantum efficiencies (EQE) .
Synthesis Analysis
The synthesis of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene involves several steps. In one method, 2,8-dibromodibenzothiophene is mixed with carbazole, potassium carbonate, and copper in Triethylene glycol dimethyl ether (TEGDME). The mixture is then heated at 180°C for 24 hours under an inert atmosphere .Molecular Structure Analysis
The molecular formula of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene is C36H22N2S . It has a molecular weight of 514.65 g/mol .Physical And Chemical Properties Analysis
2,8-Bis(9H-carbazol-9-yl)dibenzothiophene is a solid at 20°C . It has a melting point of 301°C . The maximum absorption wavelength is 338 nm in THF . The compound appears as a white to orange to green powder or crystal .Aplicaciones Científicas De Investigación
Optoelectronic Applications
2,8-Bis(9H-carbazol-9-yl)dibenzothiophene and its derivatives have been significantly researched for optoelectronic applications. Vybornyi et al. (2017) demonstrated the scalability of synthesizing thermally-activated delayed fluorescence emitters based on the dibenzothiophene-S,S-dioxide core, which are crucial for organic molecules in optoelectronic devices (Vybornyi, Findlay, & Skabara, 2017). Furthermore, Hsiao and Wu (2016) explored the fluorescent and electrochromic properties of polymers derived from this compound, highlighting its potential in the development of color-changing materials and displays (Hsiao & Wu, 2016).
Light Emitting Diode Technology
The compound has been a key focus in the field of organic light-emitting diode (OLED) technology. Sun et al. (2016) developed mixed cohosts for blue fluorescent OLEDs using a thermally activated delayed fluorescence emitter, demonstrating high efficiency and stability (Sun, Kim, Moon, Lee, & Kim, 2016). Kang et al. (2016) synthesized new bipolar host molecules incorporating this compound for blue TADF-based OLEDs, achieving low driving voltages and high external quantum efficiencies (Kang et al., 2016).
Electrochromic and Fluorescent Properties
Kim et al. (2015) synthesized a dibenzothiophene derivative as a thermally activated delayed fluorescence material for green fluorescence OLEDs, showcasing its high quantum efficiency (Kim, Hwang, Kim, & Lee, 2015). Cheng et al. (2006) investigated the two-photon absorption and optical power limiting properties of novel dibenzothiophene-based chromophores, indicating potential applications in photonics and laser technology (Cheng et al., 2006).
Propiedades
IUPAC Name |
9-(8-carbazol-9-yldibenzothiophen-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N2S/c1-5-13-31-25(9-1)26-10-2-6-14-32(26)37(31)23-17-19-35-29(21-23)30-22-24(18-20-36(30)39-35)38-33-15-7-3-11-27(33)28-12-4-8-16-34(28)38/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHNJSIZTIODFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)SC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Bis(9H-carbazol-9-yl)dibenzothiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




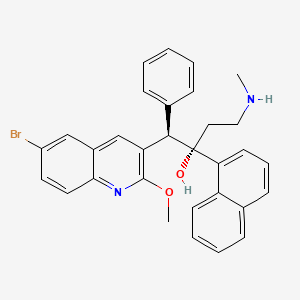

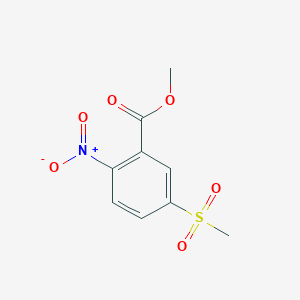
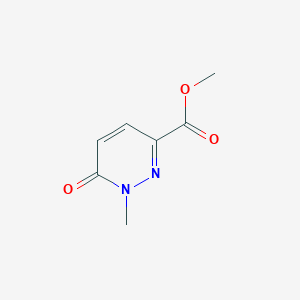

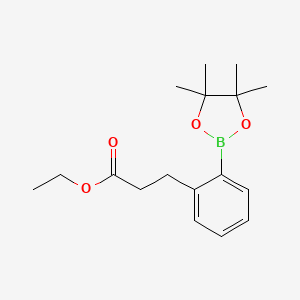
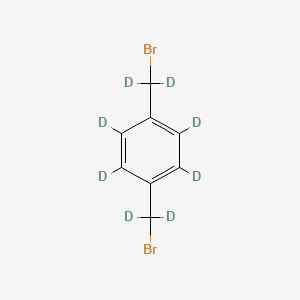
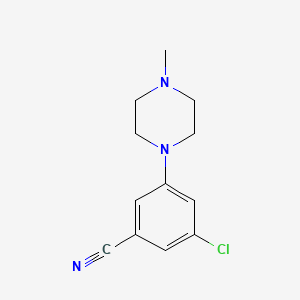
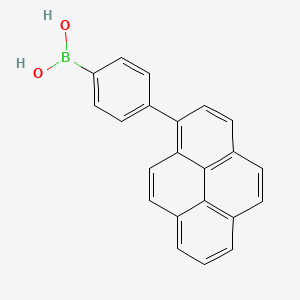


![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)
